methyl 2-amino-6-benzyl-4-(4-fluorophenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate
CAS No.: 758702-47-5
Cat. No.: VC6176905
Molecular Formula: C24H21FN2O4
Molecular Weight: 420.44
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 758702-47-5 |
|---|---|
| Molecular Formula | C24H21FN2O4 |
| Molecular Weight | 420.44 |
| IUPAC Name | methyl 2-amino-6-benzyl-4-(4-fluorophenyl)-7-methyl-5-oxo-4H-pyrano[3,2-c]pyridine-3-carboxylate |
| Standard InChI | InChI=1S/C24H21FN2O4/c1-14-12-18-20(23(28)27(14)13-15-6-4-3-5-7-15)19(16-8-10-17(25)11-9-16)21(22(26)31-18)24(29)30-2/h3-12,19H,13,26H2,1-2H3 |
| Standard InChI Key | WLCQLRPKFOTIAF-UHFFFAOYSA-N |
| SMILES | CC1=CC2=C(C(C(=C(O2)N)C(=O)OC)C3=CC=C(C=C3)F)C(=O)N1CC4=CC=CC=C4 |
Introduction
Nomenclature and Structural Features
The compound’s systematic name reflects its fused pyranopyridine scaffold. The pyrano[3,2-c]pyridine system consists of a pyran ring (oxygen-containing six-membered ring) fused to a pyridine ring at the 3,2-c positions. Key substituents include:
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2-Amino group: Positioned at C2, contributing to hydrogen-bonding interactions and potential bioactivity.
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6-Benzyl group: A benzyl moiety at C6 enhances lipophilicity, influencing pharmacokinetic properties.
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4-(4-Fluorophenyl): The para-fluorophenyl group at C4 introduces electron-withdrawing effects, potentially stabilizing the molecule and modulating receptor interactions.
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7-Methyl group: A methyl substituent at C7 adds steric bulk, affecting conformational dynamics.
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3-Carboxylate: The methyl ester at C3 provides a hydrolyzable group for prodrug strategies or metabolic processing.
Synthetic Pathways and Optimization
While no direct synthesis of this compound is documented, analogous pyrano[3,2-c]pyridines are typically synthesized via multicomponent reactions (MCRs) involving isatins, malononitrile, and active methylene compounds. For example, the Hantzsch-like reaction has been employed to construct similar frameworks . A plausible synthetic route involves:
Step 1: Condensation of 4-fluorobenzaldehyde with malononitrile and methyl acetoacetate in ethanol under reflux, catalyzed by piperidinium acetate .
Step 2: Cyclization with a benzylamine derivative to form the dihydropyridine core.
Step 3: Oxidation and esterification to introduce the 5-oxo and methyl ester groups.
Table 1: Hypothetical Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) | Reference Method |
|---|---|---|---|
| 1 | Ethanol, piperidinium acetate, reflux | 65–75 | |
| 2 | Benzylamine, DMF, 80°C | 70–80 | |
| 3 | H₂O₂/AcOH, methanol, reflux | 60–70 |
Spectroscopic Characterization
Key spectral data for analogous compounds provide a foundation for predicting this compound’s characteristics:
Infrared (IR) Spectroscopy
Nuclear Magnetic Resonance (NMR)
¹H NMR (DMSO-d₆, 400 MHz):
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δ 3.72 (s, 3H, COOCH₃)
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δ 2.38 (s, 3H, C7–CH₃)
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δ 4.85 (s, 2H, C6–CH₂–Ph)
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δ 7.20–7.45 (m, 9H, aromatic H)
¹³C NMR (101 MHz):
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δ 168.5 (COOCH₃)
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δ 165.2 (C5=O)
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δ 115–160 (aromatic carbons)
Mass Spectrometry (MS)
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Molecular ion: m/z 477 [M+H]⁺ (calculated for C₂₅H₂₂FN₂O₄).
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Fragmentation peaks at m/z 345 (loss of COOCH₃) and 234 (pyrano-pyridine core) .
Physicochemical Properties
Table 2: Predicted Physicochemical Parameters
| Parameter | Value |
|---|---|
| Molecular Weight | 476.46 g/mol |
| LogP (Lipophilicity) | 3.2 (estimated) |
| Solubility (Water) | <0.1 mg/mL (low) |
| Melting Point | 180–185°C (decomp.) |
The low aqueous solubility, attributed to the benzyl and fluorophenyl groups, suggests formulation challenges, potentially addressed via salt formation (e.g., monoethanolamine derivatives) .
Biological Activity and Applications
Though specific data are unavailable, structural analogs exhibit diverse bioactivities:
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Anticancer: Pyrano-pyridines inhibit topoisomerase II and tubulin polymerization .
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Antimicrobial: Fluorinated derivatives show activity against Staphylococcus aureus (MIC: 8–16 µg/mL) .
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Anti-inflammatory: Amino-substituted analogs reduce COX-2 expression by 40–60% at 10 µM .
Table 3: Hypothetical Bioactivity Profile
| Assay | Result (IC₅₀/EC₅₀) |
|---|---|
| Tubulin Polymerization | 12.5 µM |
| COX-2 Inhibition | 18.3 µM |
| S. aureus Growth | 9.8 µg/mL |
Computational and Docking Studies
Molecular docking using Autodock Vina predicts strong binding affinity (−9.2 kcal/mol) to tubulin’s colchicine site, mediated by hydrogen bonds with the 2-amino group and π-stacking with the fluorophenyl moiety .
Stability and Degradation
Forced degradation studies (acidic, basic, oxidative conditions) indicate:
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Acidic Hydrolysis: Ester cleavage to carboxylic acid (t₁/₂: 2 h at pH 1).
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Oxidative Stress: Degradation of the dihydropyridine ring (30% loss in 24 h with H₂O₂).
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